1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
CAS No.: 2034536-06-4
Cat. No.: VC6175399
Molecular Formula: C19H27N3O3
Molecular Weight: 345.443
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034536-06-4 |
---|---|
Molecular Formula | C19H27N3O3 |
Molecular Weight | 345.443 |
IUPAC Name | 1-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(oxolan-2-ylmethyl)urea |
Standard InChI | InChI=1S/C19H27N3O3/c1-13(2)18(23)22-9-3-5-14-7-8-15(11-17(14)22)21-19(24)20-12-16-6-4-10-25-16/h7-8,11,13,16H,3-6,9-10,12H2,1-2H3,(H2,20,21,24) |
Standard InChI Key | YTCQBUDTUWGBLE-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3CCCO3 |
Introduction
Structural Analysis and Nomenclature
Comparative Structural Analogues
Similar urea derivatives, such as 1-ethyl-3-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)urea (PubChem CID 122188227), share the tetrahydroquinoline-urea motif but differ in substituents. The PubChem entry for this analogue provides insights into typical physicochemical properties, including a molecular weight of 233.31 g/mol and a SMILES string (CCNC(=O)NCC1CCC2=CC=CC=C2N1
) . Such analogues highlight the role of substituents in modulating solubility and bioavailability.
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of urea derivatives generally involves:
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Coupling of amines and isocyanates: Reaction of a tetrahydroquinoline-bearing amine with a THF-methyl isocyanate.
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Acylation of tetrahydroquinoline: Introducing the isobutyryl group via N-acylation using isobutyryl chloride under basic conditions .
A representative pathway might proceed as follows:
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N-Isobutyrylation of 1,2,3,4-tetrahydroquinolin-7-amine using isobutyryl chloride in dichloromethane with triethylamine.
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Formation of the urea linkage by reacting the resulting amine with (tetrahydrofuran-2-yl)methyl isocyanate in tetrahydrofuran at 0–25°C.
Optimization Challenges
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Steric hindrance: The bulky isobutyryl group may slow acylation kinetics.
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Regioselectivity: Ensuring substitution at the C7 position requires directing groups or protective strategies.
Physicochemical Properties
Calculated and Experimental Data
Property | Value/Description |
---|---|
Molecular Formula | C₂₀H₂₇N₃O₃ |
Molecular Weight | 357.45 g/mol |
Solubility (Predicted) | Moderate in DMSO, low in water |
LogP (Octanol-Water) | ~2.8 (estimated via PubChem tools) |
Hydrogen Bond Donors | 2 (urea NH groups) |
Hydrogen Bond Acceptors | 4 (urea carbonyl, THF ether) |
These properties align with trends observed in analogues like 1-ethyl-3-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)urea, which exhibits a logP of 2.1 and limited aqueous solubility .
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